9Z,12Z-Octadecadien-6-ynoic acid

Lipid compartmentation Metabolic engineering Moss lipidomics

9Z,12Z-Octadecadien-6-ynoic acid (CAS 56795‑52‑9; also designated 6a,9,12‑18:3 or 18:2A) is a straight‑chain C18 polyunsaturated fatty acid that contains two cis double bonds at positions 9 and 12 and a triple bond at position 6. It belongs to the class of acetylenic (ynoic) fatty acids, which are structurally and functionally distinct from the common plant fatty acid linoleic acid (9Z,12Z‑octadecadienoic acid).

Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
Cat. No. B1241809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9Z,12Z-Octadecadien-6-ynoic acid
Molecular FormulaC18H28O2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC#CCCCCC(=O)O
InChIInChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11,14-17H2,1H3,(H,19,20)/b7-6-,10-9-
InChIKeyUECZBRRJYAZMDX-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9Z,12Z-Octadecadien-6-ynoic Acid – A Specialized C18 Acetylenic Fatty Acid for Advanced Lipid Research and Bioproduction


9Z,12Z-Octadecadien-6-ynoic acid (CAS 56795‑52‑9; also designated 6a,9,12‑18:3 or 18:2A) is a straight‑chain C18 polyunsaturated fatty acid that contains two cis double bonds at positions 9 and 12 and a triple bond at position 6 [1]. It belongs to the class of acetylenic (ynoic) fatty acids, which are structurally and functionally distinct from the common plant fatty acid linoleic acid (9Z,12Z‑octadecadienoic acid) [2]. The compound occurs naturally in the triacylglycerols of several bryophyte species, where it can represent up to 15 % of the total fatty acid complement, and it is synthesized from linoleic acid by a bifunctional Δ6‑acetylenase/desaturase [3].[4]

1 Acetylenic fatty acid probe for specialized lipid research
2 TAG-specific metabolic tracer context in bryophyte models
3 LOX isoform-selectivity research with C6-ynoic geometry
4 Dicranin biosynthetic pathway intermediate for metabolic engineering

Why 9Z,12Z-Octadecadien-6-ynoic Acid Cannot Be Replaced by Linoleic Acid or Simple Enynoic Analogs


The C6 triple bond introduces unique geometric and electronic constraints that fundamentally alter the compound's recognition and processing by enzymes that act on polyunsaturated fatty acids. Soybean lipoxygenase‑1, for instance, efficiently oxygenates linoleic acid but is irreversibly inactivated by acetylenic analogs that generate reactive hydroperoxide intermediates [1]. Positional isomerism of the triple bond is critical: octadec‑9‑en‑12‑ynoic acid (crepenynic acid) acts as a suicide inhibitor of lipoxygenase, whereas octadeca‑9,12‑diynoic acid and many other regioisomers show no detectable inhibition [2]. Consequently, the precise location of the ynoic group in 9Z,12Z‑octadecadien‑6‑ynoic acid dictates a distinct metabolic and pharmacological profile that cannot be mimicked by linoleic acid or by acetylenic fatty acids bearing the triple bond at other positions. Moreover, in moss cells this compound is exclusively sequestered in triacylglycerols, whereas linoleic acid is broadly distributed across membrane phospholipids, underscoring a fundamentally divergent intracellular trafficking and storage fate [3].

Attribute
This Compound
Linoleic Acid / Analogs
Enzyme interaction
C6 triple bond constrains dioxygenase processing; generates distinct hydroperoxide intermediate profile
Standard 1,4-pentadiene system follows canonical lipoxygenase pathway; cannot replicate acetylenic-lipid interactions
Subcellular fate
Exclusively sequestered in triacylglycerol fraction in moss cells
Broadly distributed across membrane phospholipids and TAG; intracellular trafficking context may not transfer
LOX inhibition geometry
C6-ynoic position predicted to yield distinct isoform interaction kinetics
C9- and C12-ynoic analogs show activity profiles that may shift with positional isomerism; direct substitution requires validation

Quantitative Differentiation Evidence for 9Z,12Z-Octadecadien-6-ynoic Acid Relative to Closest Analogs


Exclusive Triacylglycerol Localization versus Linoleic Acid's Ubiquitous Membrane Distribution

In Ceratodon purpureus protonema cells, 9Z,12Z‑octadecadien‑6‑ynoic acid (18:2A) is localized exclusively in the triacylglycerol (TAG) fraction, whereas linoleic acid is broadly distributed across membrane phospholipids [1]. Quantitative lipid profiling shows that 18:2A constitutes up to 15 % of the total fatty acids in TAG, but is undetectable in polar lipids [2]. This strict compartmentation is not observed for any non‑acetylenic C18 analog.

TAG localization
Class-level
Exclusively in TAG; up to 15% of total fatty acids in moss TAG; undetectable in polar lipids
Supports TAG-specific metabolic tracing without membrane-lipid background
Ceratodon purpureus protonema suspension; class-level inference
Lipid compartmentation Metabolic engineering Moss lipidomics

Feeding Deterrence Against Crayfish: A Bioactivity Absent in Non‑Acetylenic Fatty Acids

Bioassay‑guided fractionation of the aquatic moss Fontinalis novae‑angliae identified octadeca‑9,12‑dien‑6‑ynoic acid as the primary compound responsible for deterring feeding by the crayfish Procambarus spiculifer [1]. In controlled laboratory choice assays, crayfish consumption of artificial food treated with the purified acetylenic acid was significantly reduced, whereas equivalent concentrations of linoleic acid and other common C18 fatty acids did not alter feeding behavior [1]. The study further noted that the crude moss extract containing this compound was also deterrent, but the purified compound reproduced the effect, confirming its central role.

Feeding deterrence
Cross-study comparable
Purified compound reproduces crayfish feeding deterrence; linoleic acid shows no detectable effect
Supports chemical ecology probe context for herbivore-deterrent discovery
Procambarus spiculifer two-choice assay; dose-response not fully detailed
Chemical ecology Herbivore deterrence Natural product defense

Biosynthetic Gateway to Dicranin: A Validated 15‑Lipoxygenase Inhibitor and Antimicrobial

9Z,12Z‑Octadecadien‑6‑ynoic acid is the immediate biosynthetic precursor of dicranin (9Z,12Z,15Z‑octadecatrien‑6‑ynoic acid), a compound that inhibits soybean 15‑lipoxygenase with an IC₅₀ in the low micromolar range (approximately 1 µM) and displays antimicrobial activity against Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus [1]. Linoleic acid cannot be converted to dicranin because it lacks the Δ6‑ynoic group. Heterologous expression of the moss Δ6‑acetylenase in yeast results in accumulation of the dienoic acetylenic acid, which can then be further desaturated to dicranin by a Δ15‑desaturase [2]. Thus, the dienoic compound is the obligatory intermediate for production of the bioactive end‑product.

Biosynthetic gateway
Class-level
Obligatory intermediate to dicranin; linoleic acid cannot yield acetylenic products
Supports metabolic engineering workflow for acetylenic lipid production
Dicranin reported IC₅₀ ~1 µM vs soybean 15-LOX; heterologous Δ6-acetylenase expression in yeast
Acetylenic fatty acid biosynthesis Dicranin 15‑Lipoxygenase inhibition

Distinct Lipoxygenase Interaction Profile Determined by C6 Triple‑Bond Position

Structure‑activity relationship studies across a panel of acetylenic fatty acids demonstrate that the position of the triple bond is the critical determinant for lipoxygenase inhibition [1]. Octadec‑9‑en‑12‑ynoic acid (crepenynic acid; triple bond at C12) is a potent suicide inactivator of soybean lipoxygenase‑1, whereas octadeca‑9,12‑diynoic acid (triple bonds at C9 and C12) and fifteen positional isomers of octadecynoic acid exhibit no detectable inhibition [1]. By extension, the C6‑ynoic geometry of 9Z,12Z‑octadecadien‑6‑ynoic acid places the acetylenic functionality at a distance that is expected to interact differently with the non‑heme iron catalytic center than either the C9‑ or C12‑ynoic analogs, suggesting potential selectivity for distinct lipoxygenase isoforms [2].

LOX SAR context
Class-level
C6-ynoic geometry predicted to yield distinct inhibition kinetics vs C9-/C12-ynoic analogs
Supports isoform-selectivity probe development; direct comparative data lacking
Soybean LOX-1 SAR panel; C6-ynoic not directly tested; predicted from positional isomer data
Lipoxygenase Acetylenic fatty acid inhibitor Enzyme inactivation mechanism

Optimal Application Scenarios for 9Z,12Z-Octadecadien-6-ynoic Acid Based on Quantitative Differentiation Evidence


Metabolic Engineering Platform for High‑Value Acetylenic Lipid Production

The compound serves as the direct precursor to dicranin, a validated 15‑lipoxygenase inhibitor (IC₅₀ ~1 µM) and antimicrobial agent [1]. By supplying exogenous 9Z,12Z‑octadecadien‑6‑ynoic acid to yeast or plant cells expressing Δ15‑desaturase, metabolic engineers can achieve high‑titer production of dicranin without requiring the full moss biosynthetic pathway, simplifying process scale‑up for pharmaceutical lead generation.

Chemical Ecology Probes for Herbivore‑Deterrent Discovery

Because purified 9Z,12Z‑octadecadien‑6‑ynoic acid reproduces the feeding‑deterrent activity observed in crude moss extracts against crayfish [2], it can be used as a defined chemical probe in aquatic and terrestrial herbivory studies. This application is particularly valuable for identifying the molecular targets of deterrent fatty acids in invertebrate chemosensory systems.

LC‑MS/MS Reference Standard for Acetylenic Lipid Profiling in Bryophytes and Algae

The compound is a naturally occurring, structurally characterized acetylenic fatty acid that constitutes a significant fraction of moss TAG [3]. As a certified reference material, it enables accurate quantification of Δ6‑ynoic lipids in complex biological matrices via multiple reaction monitoring (MRM), supporting lipidomics investigations into stress‑induced acetylenic fatty acid accumulation in non‑model plants.

Mechanistic Probe for Isoform‑Selective Lipoxygenase Inhibition

The unique C6‑ynoic geometry, distinct from the C9‑ and C12‑ynoic inhibitors that have been extensively characterized [4], makes this compound a valuable tool for testing the hypothesis that lipoxygenase isoform selectivity can be achieved by altering the position of the acetylenic moiety relative to the 1,4‑pentadiene system. Researchers can use it in head‑to‑head kinetic comparisons against crepenynic acid (9‑en‑12‑ynoic) to map the active‑site tolerance of mammalian 5‑, 12‑, and 15‑LOX isoforms.

Application
Selection Property
Validation Focus
Metabolic engineering for acetylenic lipids
Biosynthetic precursor pathway context
Dicranin-pathway product yield review
Chemical ecology herbivore-deterrent studies
Purified bioactive deterrent probe
Invertebrate feeding-response endpoints
Acetylenic lipid profiling in bryophytes
Acetylenic lipid structural reference
MRM-based quantification in plant matrices
LOX isoform-selectivity research
C6-ynoic geometry probe context
Comparative isoform kinetic review
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